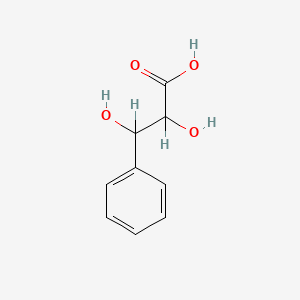![molecular formula C8H7N3O4S B6271667 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1782221-85-5](/img/new.no-structure.jpg)
6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds. These compounds have garnered significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a methanesulfonyl group and a carboxylic acid group attached to the core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the methanesulfonyl and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-1H-pyrazole with an appropriate β-dicarbonyl compound can lead to the formation of the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization steps introduce the methanesulfonyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the core structure.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization and derivatization reactions.
Biology: The compound exhibits biological activity and can be used as a probe to study biological processes. It may interact with specific enzymes or receptors, providing insights into their functions.
Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in drug discovery and development. It may exhibit anticancer, anti-inflammatory, or antimicrobial activities.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes. Its unique chemical properties make it suitable for various applications in material science and catalysis.
Mechanism of Action
The mechanism of action of 6-methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the methanesulfonyl and carboxylic acid groups.
6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: A similar compound with a methyl group instead of a methanesulfonyl group.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring fusion pattern.
Uniqueness
6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to the presence of both the methanesulfonyl and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable scaffold for drug discovery and other scientific research applications.
Properties
CAS No. |
1782221-85-5 |
|---|---|
Molecular Formula |
C8H7N3O4S |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



